Transfluthrine

Vue d'ensemble

Description

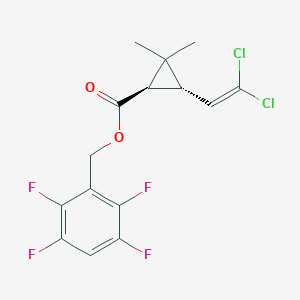

La transfluthrine est un insecticide pyréthroïde à action rapide connu pour sa faible persistance et sa forte volatilité. Elle est principalement utilisée dans les environnements intérieurs pour lutter contre les nuisibles tels que les mouches, les moustiques, les mites et les cafards. Le composé a la formule moléculaire C15H12Cl2F4O2 et est efficace à la fois comme agent de contact et d'inhalation .

Applications De Recherche Scientifique

Vector Control in Public Health

Transfluthrin is primarily utilized in controlling mosquito populations, which are vectors for diseases like malaria and dengue fever. Its repellent properties make it an effective tool in reducing human-mosquito interactions.

- Mechanism of Action : Recent research indicates that transfluthrin exerts its repellency through the activation of sodium channels in mosquitoes, rather than through olfactory receptors as previously thought. This discovery highlights the potential for developing new dual-target repellent formulations that could enhance efficacy against a wide range of disease vectors .

- Field Studies : In field trials, mosquito coils treated with 0.03% transfluthrin significantly reduced malaria parasite prevalence by up to 94% when used in conjunction with long-lasting insecticide-treated nets . Additionally, transfluthrin has been incorporated into various products such as vaporizers and emanators.

Treated Fabrics for Personal Protection

Transfluthrin-treated fabrics have shown promise in providing personal protection against mosquito bites.

- Protective Efficacy : A study assessed the efficacy of transfluthrin-treated jute and cotton fabrics against Aedes aegypti. The protective efficacy was found to be 49.4% for jute compared to 36.8% for cotton, indicating that fabric treatment can significantly reduce mosquito bites . However, resistance to transfluthrin was noted in certain mosquito strains, which raises concerns about the long-term effectiveness of such interventions.

- Behavioral Effects : Exposure to transfluthrin has also been shown to alter the reproductive traits of mosquitoes, particularly increasing egg-laying in resistant strains. This finding underscores the need for continuous evaluation of resistance management strategies within vector control programs .

Indoor Residual Spraying and Coatings

Transfluthrin is used in indoor residual spraying (IRS) and as a coating agent in various materials to enhance pest control indoors.

- Efficacy Studies : Research has demonstrated that transfluthrin-based paints can effectively repel insects while also being environmentally friendly. Studies measuring the efficacy and potential mobility of these coatings have shown promising results, suggesting that they can be used safely within residential settings .

- Exposure Assessment : Evaluations of indoor air concentrations during the application of transfluthrin vaporizers indicate that careful management is necessary to minimize inhalation exposure among inhabitants . This highlights the importance of monitoring and regulation during application to safeguard public health.

Agricultural Applications

In agriculture, transfluthrin is employed to protect crops from insect pests.

- Synergistic Effects : Research has indicated that combining transfluthrin with other insecticides can enhance its efficacy against resistant pest populations. For instance, synergism with piperonyl butoxide has been observed, which may improve pest management strategies in agricultural settings .

- Environmental Impact : The environmental impact of using transfluthrin is relatively low compared to other chemical insecticides, making it a preferred choice for integrated pest management (IPM) programs aimed at sustainable agriculture practices.

Case Studies and Research Findings

Mécanisme D'action

Target of Action

Transfluthrin primarily targets the voltage-gated sodium channels in the nerve membranes of insects . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system .

Mode of Action

Transfluthrin is a fast-acting pyrethroid insecticide that acts as a contact and inhalation agent . It promotes the activation and inhibits the inactivation of the voltage-gated sodium channels . This results in repetitive firing and/or membrane depolarization, leading to nerve conduction block and paralysis, a state often referred to as 'knockdown’ .

Biochemical Pathways

The primary biochemical pathway affected by Transfluthrin is the sodium-potassium pump activity in the neurons. By disrupting the normal functioning of these pumps, Transfluthrin causes an influx of sodium ions into the neurons, leading to depolarization . This disrupts the normal electrical activity of the neurons, leading to paralysis and eventual death of the insect .

Pharmacokinetics

Transfluthrin is a relatively volatile substance . It is very soluble in organic solvents such as hexane, isopropanol, toluene, and dichloromethane . These properties affect its bioavailability and distribution in the environment.

Result of Action

The molecular and cellular effects of Transfluthrin’s action result in the disruption of the normal functioning of the insect’s nervous system . This leads to symptoms such as tremors, convulsions, and ultimately paralysis . In experiments, Transfluthrin was shown to kill 85 percent of mosquitos within one hour of exposure at concentrations below 0.3 μg/m³ in air .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Transfluthrin. For instance, its volatility can be affected by temperature and humidity . Moreover, its efficacy can also be influenced by the presence of other substances in the environment, such as organic matter, which can adsorb Transfluthrin and reduce its availability .

Analyse Biochimique

Biochemical Properties

These are organic compounds containing a carbonyl group substituted with a benzyloxyl group . Transfluthrin has been shown to repel Aedes aegypti via activation of sodium channels .

Cellular Effects

Transfluthrin, if used contrary to product instructions, may cause symptoms of poisoning including nervousness, anxiety, tremor, convulsions, skin allergies, sneezing, running nose, and irritation . In experiments, transfluthrin was shown to kill 85 percent of mosquitoes within one hour of exposure at concentrations below 0.3 μg/m^3 .

Molecular Mechanism

The molecular mechanism of action of transfluthrin involves the activation of sodium channels . This activation is a major mechanism of pyrethroid repellency, which has broad significance in insect olfaction study, repellents development, and control of human disease vectors .

Temporal Effects in Laboratory Settings

In a laboratory setting, transfluthrin has shown to have significant effects over time. For instance, it has been observed that transfluthrin repels Aedes aegypti in a hand-in-cage assay at nonlethal concentrations as low as 1 ppm .

Metabolic Pathways

It’s known that Cunninghamella spp., a type of fungi, can be employed to generate mammalian-equivalent metabolites of the pyrethroid pesticides transfluthrin .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La transfluthrine est synthétisée par estérification de l'alcool (2,3,5,6)-tétrafluorobenzylique avec l'acide (1R,3S)-3-(2,2-dichlorovinyl)-2,2-diméthylcyclopropane-carboxylique . Le procédé implique la réduction de l'ester d'acide 2,3,5,6-tétrafluorobenzoïque pour obtenir l'alcool 2,3,5,6-tétrafluorobenzylique , qui est ensuite estérifié pour produire la this compound .

Méthodes de production industrielle : La production industrielle de la this compound implique une voie de synthèse similaire, mais à plus grande échelle. Le procédé est conçu pour garantir un rendement et une pureté élevés, atteignant généralement une pureté minimale de 96,5 % .

Analyse Des Réactions Chimiques

Types de réactions : La transfluthrine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers sous-produits.

Réduction : La réduction de la this compound peut produire des composés plus simples, bien que cette réaction soit moins courante.

Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant les atomes d'halogène dans sa structure.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les hydrures métalliques tels que l'hydrure de lithium et d'aluminium sont utilisés pour la réduction.

Substitution : Les réactions d'échange d'halogène impliquent souvent des réactifs comme l'iodure de sodium dans l'acétone.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers acides carboxyliques et aldéhydes .

Comparaison Avec Des Composés Similaires

- Metofluthrin

- Tefluthrin

- Permethrin

- Deltamethrin

Comparison: Transfluthrin is unique among pyrethroids due to its high volatility and rapid action. While compounds like metofluthrin and tefluthrin also exhibit high volatility, transfluthrin’s effectiveness as a spatial repellent sets it apart. Additionally, transfluthrin requires higher concentrations compared to metofluthrin to achieve similar effects, but it provides a stronger knockdown effect .

Transfluthrin’s unique properties make it a valuable tool in pest control, particularly in indoor environments where rapid action and low persistency are desired.

Activité Biologique

Transfluthrin is a synthetic pyrethroid widely used as an insect repellent and insecticide, particularly effective against various mosquito species. Understanding its biological activity is crucial for evaluating its efficacy and safety in pest control applications. This article presents a detailed overview of transfluthrin's biological activity, including its mechanisms of action, efficacy against different insect species, and implications for human health.

Transfluthrin primarily exerts its effects through the activation of voltage-gated sodium channels in insects. Recent studies have highlighted that:

- Sodium Channel Activation : Transfluthrin repels mosquitoes by activating sodium channels rather than eliciting olfactory responses. This mechanism is significant because it provides a new understanding of how pyrethroids function as repellents, diverging from the traditional view that relied heavily on olfactory receptor activation .

- Potentiation of DEET : Transfluthrin has been shown to enhance the repellency of DEET (N,N-Diethyl-meta-toluamide), another well-known insect repellent. This synergistic effect could lead to the development of more effective dual-target formulations for mosquito control .

Efficacy Against Mosquito Species

Transfluthrin's effectiveness varies among different mosquito species. Key findings include:

- Repellency Studies : In a controlled environment, transfluthrin demonstrated significant repellency against Aedes aegypti at concentrations as low as 1 ppm. The study indicated that the compound's effectiveness is maintained even in pyrethroid-resistant strains of mosquitoes .

- Field Trials : A study conducted in Vietnam assessed transfluthrin's impact on Anopheles dirus and Anopheles minimus. Results showed that airborne transfluthrin from treated textiles effectively reduced mosquito activity within a semi-field environment, with notable knockdown and mortality rates observed at distances up to 16 meters from the source .

Toxicological Profile

Transfluthrin has a relatively low toxicity profile for mammals compared to other insecticides. However, some findings warrant attention:

- Neurotoxicity : While transfluthrin is generally considered safe at recommended exposure levels, neurotoxic effects have been noted in high-dose studies involving rodents. These effects include tremors and heightened responses to stimuli, although they are not typically observed at lower doses relevant to human exposure scenarios .

- Developmental Effects : Studies have indicated no significant developmental toxicity associated with transfluthrin exposure in standard animal models, reinforcing its safety profile when used according to guidelines .

Case Study 1: Detection in Biological Material

A notable case study involved the detection of transfluthrin in viscera during a forensic examination. The study utilized thin-layer chromatography (TLC) to identify transfluthrin in biological samples from a suspected poisoning case. This incident highlighted the potential for accidental exposure to transfluthrin and underscored the need for careful handling and usage guidelines .

Case Study 2: Efficacy Evaluation

In another investigation, researchers evaluated the efficacy of transfluthrin-based insecticidal paint against nuisance insects. The study found that while transfluthrin was effective in reducing insect populations, variations in efficacy were noted depending on environmental conditions and specific insect species targeted. This emphasizes the importance of context when assessing the utility of transfluthrin in pest management strategies .

Summary of Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Sodium channel activation; enhances DEET efficacy |

| Efficacy | Effective against Aedes aegypti, Anopheles dirus, and Anopheles minimus |

| Toxicity Profile | Low mammalian toxicity; potential neurotoxic effects at high doses |

| Detection Methods | TLC and GC-MS used for forensic detection |

| Field Application | Effective as an insect repellent in treated textiles |

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVNRFNDOPPVQJ-HQJQHLMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046812 | |

| Record name | Transfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118712-89-3 | |

| Record name | Transfluthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118712-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Transfluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118712893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Transfluthrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Transfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANSFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL3SKA6EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.